(Z)-N-(2-Hydroxypropyl)docos-13-enamide
Description
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Properties
CAS No. |
94109-06-5 |
|---|---|
Molecular Formula |
C25H49NO2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxypropyl)docos-13-enamide |
InChI |
InChI=1S/C25H49NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24(2)27/h10-11,24,27H,3-9,12-23H2,1-2H3,(H,26,28)/b11-10- |
InChI Key |
HTWTUPXWDNHQBL-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Biological Activity
(Z)-N-(2-Hydroxypropyl)docos-13-enamide is a long-chain fatty acid amide that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 94109-06-5
- Molecular Weight : 401.68 g/mol
- Structure : The compound features a long hydrocarbon chain with a hydroxyl group and an amide functional group, which are critical for its biological interactions.
The biological activity of (Z)-N-(2-Hydroxypropyl)docos-13-enamide is primarily attributed to its interaction with various cellular pathways. It has been shown to modulate lipid metabolism and exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in metabolic disorders.
2. Anti-inflammatory Effects
Research indicates that (Z)-N-(2-Hydroxypropyl)docos-13-enamide can reduce the production of pro-inflammatory cytokines. This effect is crucial in conditions such as obesity and diabetes, where inflammation plays a significant role in disease progression.
3. Potential Neuroprotective Effects
Studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, promoting survival and reducing apoptosis.
Case Studies
Several studies have investigated the biological activity of (Z)-N-(2-Hydroxypropyl)docos-13-enamide:
-
In vitro Studies :
- A study demonstrated that this compound inhibited the differentiation of pre-adipocytes into mature adipocytes, thereby reducing lipid accumulation in fat cells. The mechanism involved the downregulation of key transcription factors involved in adipogenesis.
-
Animal Models :
- In a rodent model of obesity, administration of (Z)-N-(2-Hydroxypropyl)docos-13-enamide resulted in decreased body weight and improved insulin sensitivity compared to control groups.
-
Cell Culture Experiments :
- Cultured macrophages treated with (Z)-N-(2-Hydroxypropyl)docos-13-enamide showed reduced expression of inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Data Table
| Study Type | Model/Methodology | Key Findings |
|---|---|---|
| In vitro | Adipocyte differentiation assay | Inhibition of lipid accumulation |
| Animal model | Rodent obesity model | Decreased body weight, improved insulin sensitivity |
| Cell culture | Macrophage inflammation assay | Reduced TNF-alpha and IL-6 expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
